disodium;4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one
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Overview
Description
Disodium;4,5,6,7-tetrachloro-3’,6’-dihydroxy-2’,4’,5’,7’-tetraiodospiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties, which include multiple halogen atoms and hydroxyl groups, making it a valuable substance in scientific research and industrial applications.
Scientific Research Applications
Disodium;4,5,6,7-tetrachloro-3’,6’-dihydroxy-2’,4’,5’,7’-tetraiodospiro[2-benzofuran-3,9’-xanthene]-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a fluorescent marker in microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a component in electronic materials.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4,5,6,7-tetrachloro-3’,6’-dihydroxy-2’,4’,5’,7’-tetraiodospiro[2-benzofuran-3,9’-xanthene]-1-one typically involves multiple steps, including halogenation and hydroxylation reactions. The starting materials are often benzofuran derivatives, which undergo chlorination and iodination under controlled conditions. The reaction conditions usually involve the use of strong halogenating agents and solvents that can stabilize the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters such as temperature, pressure, and concentration of reagents are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Disodium;4,5,6,7-tetrachloro-3’,6’-dihydroxy-2’,4’,5’,7’-tetraiodospiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The halogen atoms can be selectively reduced to form less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce partially dehalogenated compounds.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,5,6,7-tetrachloro-2’,4’,5’,7’-tetraiodofluorescein
- Disodium 2’,4’,5’,7’-tetrabromo-4,5,6,7-tetrachloro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate
Uniqueness
Disodium;4,5,6,7-tetrachloro-3’,6’-dihydroxy-2’,4’,5’,7’-tetraiodospiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its specific combination of halogen atoms and hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable substance for specialized applications.
Properties
CAS No. |
15251-14-6 |
---|---|
Molecular Formula |
C20H2Cl4I4Na2O5 |
Molecular Weight |
1033.6 g/mol |
IUPAC Name |
disodium;2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(131I)(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2/i25+4,26+4,27+4,28+4;; |
InChI Key |
UWBXIFCTIZXXLS-SZIYIJPFSA-L |
Isomeric SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[131I])[O-])[131I])[131I])[131I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
SMILES |
C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I.[Na+].[Na+] |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
15251-14-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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